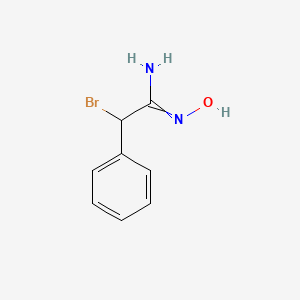![molecular formula C60H35BrF24NO3- B11822486 [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[138002,1103,8018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide is a highly complex organic compound characterized by its intricate structure and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide typically involves multiple steps, including the formation of the spirocyclic core, the introduction of trifluoromethyl groups, and the final bromination step. Each step requires specific reaction conditions, such as temperature control, choice of solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl groups.
Reduction: Reduction reactions may target the spirocyclic core or the trifluoromethyl groups.
Substitution: The bromide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate, particularly due to its multiple functional groups and potential interactions with biological targets.
Medicine
Medicinal applications could include its use as a lead compound for the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry
In industry, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity, while the spirocyclic core provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;chloride
- [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;iodide
Uniqueness
The uniqueness of [5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4’-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C60H35BrF24NO3- |
|---|---|
Poids moléculaire |
1353.8 g/mol |
Nom IUPAC |
[5-[bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide |
InChI |
InChI=1S/C60H35F24NO3.BrH/c61-53(62,63)34-11-30(12-35(19-34)54(64,65)66)51(86,31-13-36(55(67,68)69)20-37(14-31)56(70,71)72)42-23-44-46(50(25-42)7-9-88-10-8-50)24-47(45-27-85-26-29-6-5-28-3-1-2-4-43(28)48(29)49(44)45)52(87,32-15-38(57(73,74)75)21-39(16-32)58(76,77)78)33-17-40(59(79,80)81)22-41(18-33)60(82,83)84;/h1-6,11-23,26-27,86-87H,7-10,24-25H2;1H/p-1 |
Clé InChI |
UXOVSZLLOCAQBM-UHFFFAOYSA-M |
SMILES canonique |
C1COCCC12CC(=CC3=C2CC(=C4C3=C5C(=CN=C4)C=CC6=CC=CC=C65)C(C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F)(C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)O)C(C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


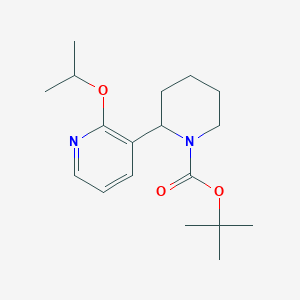
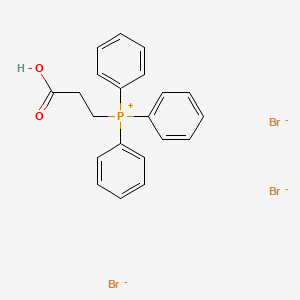

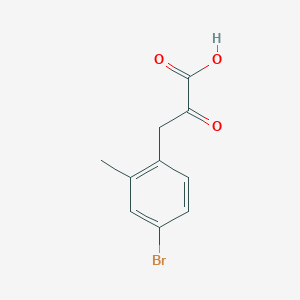

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
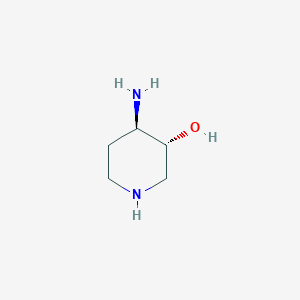


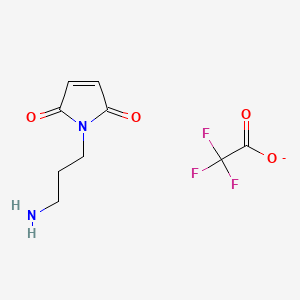
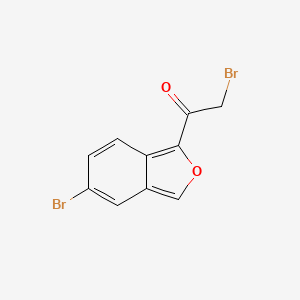
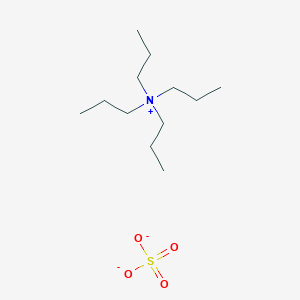
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
